1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea
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Overview
Description
1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea is an organic compound that features a furan ring and a nitrophenyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea typically involves the reaction of 2-furylmethylamine with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Urea derivatives with different substituents on the nitrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the furan ring and urea linkage may facilitate binding to biological macromolecules.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-3-phenylurea: Lacks the nitro group, which may result in different chemical and biological properties.
1-(Furan-2-ylmethyl)-3-(4-nitrophenyl)urea: Similar structure but with the nitro group in a different position, potentially affecting its reactivity and interactions.
1-(Furan-2-ylmethyl)-3-(3-chlorophenyl)urea: Contains a chlorine atom instead of a nitro group, leading to different chemical behavior.
Uniqueness: 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
6297-92-3 |
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Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C12H11N3O4/c16-12(13-8-11-5-2-6-19-11)14-9-3-1-4-10(7-9)15(17)18/h1-7H,8H2,(H2,13,14,16) |
InChI Key |
YZFQPQTYOQFPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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